
4-Chloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of naphthyl ethers can involve various strategies, including the reaction of naphthyl methanols with derivatizing agents. Paper describes the synthesis of tetrazolyl and benzisothiazolyl naphthylmethylic ethers by reacting corresponding naphthyl methanols with derivatizing agents. Although the specific synthesis of 4-Chloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride is not detailed, similar synthetic approaches could potentially be applied, with appropriate modifications to incorporate the piperidinylmethyl group and the chloride counterion.
Molecular Structure Analysis
The molecular structure of naphthyl ethers can significantly affect their reactivity. In paper , structural analysis of naphthylmethylic ethers was performed using crystallographic determinations and molecular orbital DFT calculations. These analyses revealed that the naphthylmethylic ethers are structurally similar to benzyloxy derivatives around the ether bond. For this compound, the presence of a chlorine substituent and a piperidinylmethyl group would likely influence its molecular structure and, consequently, its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of naphthyl ethers can vary depending on their structure. Paper investigated the palladium-catalysed hydrogenolysis of naphthylmethylic ethers, which is a type of chemical reaction where the ether bond is cleaved. The study found that the reactivity of these ethers differs from that of similar benzyloxy derivatives. This suggests that the chemical reactions involving this compound would also be influenced by its unique structural features, potentially leading to specific reactivity patterns that could be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported in the papers, the properties of naphthyl ethers, in general, can be inferred to some extent. For instance, paper discusses the oxidation of tetraalkoxybiphenyls to form polyalkoxydibenzo[naphthacene-1,8-quinones, indicating that naphthyl ethers can participate in oxidation reactions and may have significant stability under certain conditions. The presence of a chlorine atom and a piperidinylmethyl group in the compound of interest would contribute to its physical properties, such as solubility and melting point, as well as its chemical properties, including reactivity and potential for further chemical transformations.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
One notable application is in the field of organic synthesis, where this compound serves as a precursor or intermediate in the synthesis of complex molecules. For instance, it has been used in the microwave-assisted synthesis of B-355252, a compound that potentiates Nerve Growth Factor (NGF)-induced neurite outgrowth. This synthesis demonstrates the utility of 4-Chloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride in developing neurotrophic factor enhancers, showcasing its potential in neuroscientific research (Williams et al., 2010).
Material Science and Polymers
In material science, this compound contributes to the development of new polymers with enhanced properties. Research into naphthalene-based poly(aryl ether)s, for example, has investigated the synthesis and characterization of polymers containing naphthylene moieties, aiming to improve material properties such as thermal stability and solubility. This research underscores the role of this compound derivatives in fabricating advanced materials (Wang & Broughton, 1997).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-[(4-chloronaphthalen-1-yl)oxymethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.ClH/c17-15-7-8-16(14-6-2-1-5-13(14)15)19-11-12-4-3-9-18-10-12;/h1-2,5-8,12,18H,3-4,9-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBGCJDNRDDMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C3=CC=CC=C32)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopentyl 4-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2502548.png)
![1-[3-[[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2502551.png)
![2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine](/img/structure/B2502552.png)
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B2502553.png)
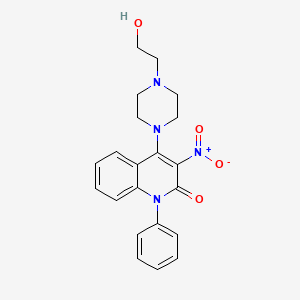
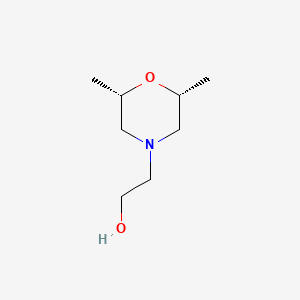
![4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)butanamide](/img/structure/B2502558.png)
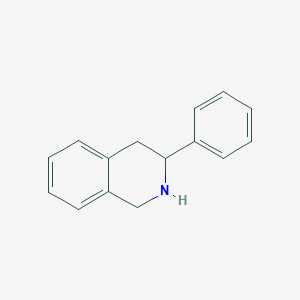
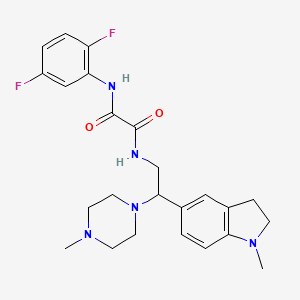
![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B2502562.png)
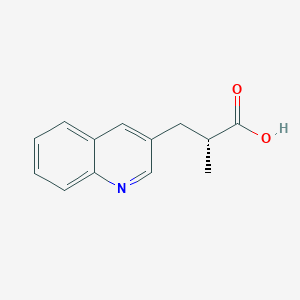
![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2502564.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2502569.png)